(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the azetidine and triazole rings, followed by the attachment of the phenyl and thiophene groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could impact its solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antibacterial and Antifungal Activities : Compounds related to (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown promising results in antimicrobial studies. A study synthesized derivatives of this compound and tested their antibacterial and antifungal activities against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antitubercular Activity
- Novel Azetidin-2-One Analogues as Anti-Tubercular Agents : Research focusing on azetidinone derivatives, which are structurally similar to the compound , has shown that these derivatives have significant anti-tubercular activity. The study involved the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, with some analogues demonstrating good activity (B. Thomas, D. George, & J. Harindran., 2014).
Anti-Inflammatory Properties
- Novel Azetidinonyl/Thiazolidinonylphenothiazines as Anti-Inflammatory Agents : A study synthesized new azetidinonyl and thiazolidinonylphenothiazines, showing potential as anti-inflammatory agents. This research indicates that compounds with an azetidinone structure, similar to (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, can be effective in treating inflammation (2022).
Anticonvulsant Activity
- Synthesis of Triazole Derivatives and Their Anticonvulsant Activity : Triazole derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their anticonvulsant properties. The study found that some of these compounds showed promising results in this regard (Ilkay Küçükgüzel et al., 2004).
Synthesis and Evaluation Methods
- Ultrasound-Assisted Synthesis of Novel Compounds : Innovative synthesis methods like ultrasound-assisted synthesis have been applied to similar compounds, demonstrating more efficient and rapid production with higher yields. This technique could be applicable for the synthesis of (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Chenjiang Liu & Jide Wang, 2010).
Safety And Hazards
Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and safety.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information about the compound would be needed. It’s always recommended to consult with a professional chemist or researcher for detailed information.
properties
IUPAC Name |
(E)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(9-8-16-7-4-10-24-16)21-11-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWILWTOWWYDJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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